5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N~2~-(2-fluorophenyl)-2-thiophenesulfonamide: is a synthetic organic compound characterized by the presence of fluorine atoms and a thiophenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as Selectfluor in the presence of silver carbonate (Ag~2~CO~3~) to achieve high regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as halogenation, sulfonation, and amination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N~2~-(2-fluorophenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-N~2~-(2-fluorophenyl)-2-thiophenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine: In medicine, derivatives of 5-Fluoro-N~2~-(2-fluorophenyl)-2-thiophenesulfonamide are investigated for their potential therapeutic effects. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(2-fluorophenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards biological targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
- 5-Fluoro-2-methylbenzoic acid
- 5-Fluoro-N-(2-fluorophenyl)-N,2-dimethylbenzamide
- 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester
Comparison: Compared to these similar compounds, 5-Fluoro-N~2~-(2-fluorophenyl)-2-thiophenesulfonamide stands out due to its unique thiophenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F2NO2S2 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7F2NO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
BZQNWCZJSCWYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)F)F |
Origin of Product |
United States |
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